3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyrimidine with 4-fluorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
- 3-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
- 3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine
Uniqueness
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its bioactivity compared to its analogs .
Properties
CAS No. |
947613-09-4 |
---|---|
Molecular Formula |
C12H7BrFN3 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7BrFN3/c13-11-10(8-2-4-9(14)5-3-8)16-12-15-6-1-7-17(11)12/h1-7H |
InChI Key |
DHRYUXRSKGHTNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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